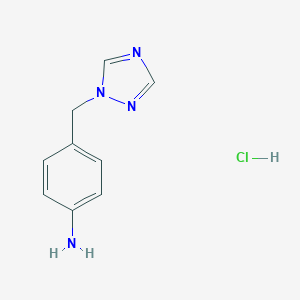

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride

Beschreibung

The exact mass of the compound 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDYLAMMQSHIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470809 | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144235-64-3 | |

| Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,4-Triazol-1-ylmethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthetic pathway for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride, a key intermediate in the pharmaceutical industry, notably for the synthesis of Rizatriptan.[1][2] The document outlines a robust and efficient two-step synthesis beginning with the alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide, followed by the reduction of the nitro intermediate. Each step is detailed with procedural specifics, mechanistic insights, and data interpretation. The guide is structured to provide both a theoretical understanding and a practical, actionable protocol for laboratory synthesis.

Introduction and Strategic Overview

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine, also known as 1-(4-aminobenzyl)-1H-1,2,4-triazole, is a critical building block in medicinal chemistry.[2][3] Its structure, featuring a benzenamine moiety linked to a 1,2,4-triazole ring via a methylene bridge, makes it a versatile precursor for the development of various therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, which is often advantageous for subsequent reactions and formulation studies.

The synthetic strategy detailed herein is a widely adopted and efficient method, selected for its high yields, regioselectivity, and the commercial availability of starting materials. The overall transformation is depicted in the workflow below.

Caption: Overall synthetic workflow.

Mechanistic Considerations and Reagent Selection

Step 1: N-Alkylation of 1,2,4-Triazole

The initial step involves the nucleophilic substitution of the bromide ion from 4-nitrobenzyl bromide by the 1,2,4-triazole anion.

-

Regioselectivity: 1,2,4-Triazole has two potential nucleophilic nitrogen atoms (N1 and N4). The alkylation with 4-nitrobenzyl halides predominantly yields the N1-alkylated isomer, which is the desired product.[4] The use of the pre-formed sodium salt of 1,2,4-triazole in a polar aprotic solvent like dimethylformamide (DMF) favors this regioselectivity.[1]

-

Choice of Base and Solvent: Using the sodium salt of 1,2,4-triazole simplifies the reaction by avoiding the need for an additional base.[1] DMF is an excellent solvent for this reaction as it effectively solvates the sodium cation, enhancing the nucleophilicity of the triazole anion.[1]

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a critical transformation.

-

Reducing Agent: Iron powder in the presence of an acidic medium (such as ammonium chloride or dilute hydrochloric acid) is a classic and highly effective method for this reduction.[1] This method is preferred over catalytic hydrogenation in some laboratory settings due to its operational simplicity and cost-effectiveness. The reaction proceeds via a series of single-electron transfers from the iron metal.

-

Reaction Control: The reaction is typically heated to ensure a reasonable reaction rate.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

Step 3: Hydrochloride Salt Formation

The final step involves the protonation of the basic aniline nitrogen to form the hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. This process generally results in the precipitation of the salt, which can then be isolated by filtration.

Detailed Experimental Protocols

Step 1: Synthesis of 1-((4-Nitrophenyl)methyl)-1H-1,2,4-triazole

-

To a solution of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in dimethylformamide (DMF, 100 mL), add 4-nitrobenzyl bromide (21.6 g, 0.1 mol).[1]

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.

-

Upon completion, pour the reaction mixture into ice water with stirring to precipitate the product.[1]

-

Collect the solid by filtration and recrystallize from ethyl acetate to yield a pale yellow solid.[1]

| Parameter | Value |

| Yield | ~60% |

| Melting Point | 100-101 °C |

| Mass Spec (m/z) | 205 (M+H)⁺ |

Step 2: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, charge the 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole (12 g, ~0.059 mol) and 30 mL of a suitable solvent (e.g., ethanol/water mixture).[1]

-

Add iron powder (5.6 g, 0.1 mol) and ammonium chloride.[1]

-

Heat the mixture to 60 °C and maintain this temperature for approximately 2 hours, monitoring by TLC.[1]

-

After the reaction is complete, filter the hot solution through diatomaceous earth.[1]

-

Make the filtrate alkaline with concentrated ammonia water and extract twice with ethyl acetate.[1]

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to obtain a light yellow solid.[1]

| Parameter | Value |

| Yield | ~90% |

| Melting Point | 127-128 °C |

Step 3: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride

-

Dissolve the 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine in a suitable solvent such as isopropanol or ethyl acetate.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the slurry for a period to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: As a preliminary indicator of purity.

Safety Considerations

-

4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dimethylformamide (DMF) is a potential teratogen; appropriate personal protective equipment (PPE) should be worn.

-

The reduction of the nitro group with iron is an exothermic reaction and should be controlled carefully.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthetic route described provides a reliable and scalable method for the preparation of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride. The procedure is well-documented in the scientific literature and utilizes readily available reagents, making it suitable for both academic research and industrial applications. Careful control of reaction conditions and diligent monitoring are key to achieving high yields and purity.

References

-

ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 119192-10-8,4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | lookchem [lookchem.com]

- 3. 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the essential physicochemical properties of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride (C₉H₁₁ClN₄). As a key intermediate in the synthesis of prominent pharmaceutical compounds, a thorough understanding of its characteristics is paramount for process optimization, formulation development, and regulatory compliance. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and their implications for practical application.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is the salt formed from the reaction of the free base, 4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine, with hydrochloric acid. This seemingly simple conversion has profound effects on the molecule's properties, most notably its solubility and stability.

Table 1: Core Identification Parameters

| Parameter | Value | Source |

| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)aniline;hydrochloride | [1] |

| CAS Number | 144235-64-3 | [1] |

| Molecular Formula | C₉H₁₁ClN₄ | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CN2C=NC=N2)N.Cl | [1] |

| InChI Key | FEDYLAMMQSHIOY-UHFFFAOYSA-N | [1] |

The structure combines a benzenamine (aniline) moiety with a 1,2,4-triazole ring linked by a methylene bridge. The hydrochloride salt form protonates the basic amino group on the benzene ring, significantly influencing its aqueous solubility.

Key Physicochemical Properties

The utility of a chemical intermediate is largely defined by its physical and chemical properties. These parameters dictate its handling, reactivity, and suitability for various synthetic and formulation processes.

Melting Point

Solubility Profile

The conversion of the free base to its hydrochloride salt is a common strategy to enhance aqueous solubility. The protonated amino group can readily form ion-dipole interactions with water molecules, a stark contrast to the relatively non-polar nature of the free base.

Table 2: Predicted and Qualitative Solubility

| Solvent | Solubility | Rationale/Implication |

| Water | Expected to be soluble | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding. |

| Methanol | Expected to be soluble | Polar protic solvent capable of solvating the ionic species. |

| Ethanol | Likely soluble | Polarity is sufficient to dissolve the salt, though perhaps to a lesser extent than methanol. |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | A highly polar aprotic solvent capable of dissolving a wide range of salts. |

| Dichloromethane (DCM) | Sparingly soluble to insoluble | The non-polar nature of DCM is not conducive to dissolving ionic salts. |

| Toluene | Insoluble | A non-polar aromatic solvent, unsuitable for dissolving the hydrochloride salt. |

Experimental Protocol for Solubility Determination:

A standardized method for determining solubility involves the shake-flask method, as outlined by OECD Guideline 105.

-

Preparation: A supersaturated solution of the compound is prepared in the solvent of interest.

-

Equilibration: The solution is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride, there are two key ionizable groups: the protonated anilinium group and the 1,2,4-triazole ring.

-

Anilinium Group: The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The electron-donating nature of the methylene-triazole substituent at the para position is expected to slightly increase the basicity of the amino group, thus raising the pKa of its conjugate acid.

-

1,2,4-Triazole Ring: 1,2,4-triazole itself is weakly basic, with the pKa of its conjugate acid being approximately 2.2. It can also act as a very weak acid, with a pKa of around 10.

Predictive models are often employed in the absence of experimental data. Computational methods can provide estimates that are valuable for initial formulation design.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's pharmacokinetic properties, including absorption and distribution.

-

LogP: This value represents the partitioning of the neutral (free base) form of the molecule between an octanol and water phase. A predicted XLogP3 value for the free base is 0.2, indicating a relatively balanced hydrophilic-lipophilic character.

-

LogD: This is the effective lipophilicity at a given pH, taking into account all ionic and neutral species. For an amine hydrochloride, the LogD will be significantly lower than the LogP at acidic and neutral pH due to the predominance of the protonated, more water-soluble form.

Diagram 2: Relationship between pH, pKa, and LogD

Caption: The effect of pH on the ionization and LogD of an amine.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Triazole H | ~8.0 - 9.0 (2H, two singlets) | ~145 - 155 |

| Aromatic H | ~7.0 - 7.5 (4H, two doublets) | ~115 - 135 |

| Methylene H (-CH₂-) | ~5.5 (2H, singlet) | ~50 |

| Amine H (-NH₃⁺) | Broad singlet, variable | N/A |

Note: The proton of the anilinium group (-NH₃⁺) will be a broad signal and its chemical shift will be highly dependent on concentration and residual water in the solvent.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The PubChem entry for this compound indicates that IR spectra are available.[1]

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Characteristic of the protonated amine salt. |

| Aromatic C-H Stretch | 3100 - 3000 | |

| C=N Stretch (Triazole) | 1650 - 1580 | |

| Aromatic C=C Stretch | 1600 - 1450 | |

| C-N Stretch | 1350 - 1000 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis. The aromatic rings and the triazole moiety are the primary chromophores. The UV absorption of the 1H-1,2,3-triazole ring has been reported to have a maximum absorption at 206 nm in the gas phase.[3] In solution, the benzenamine portion of the molecule is expected to exhibit strong absorbance in the 230-280 nm range.

Significance in Drug Development

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine is a known intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[4] The physicochemical properties of this hydrochloride salt are therefore of great industrial importance. Consistent purity, predictable solubility, and well-defined crystalline form are all critical for ensuring the efficiency and reproducibility of the manufacturing process for the final active pharmaceutical ingredient (API).

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride. While there are gaps in the publicly available experimental data, this document synthesizes existing information and provides a framework for the experimental determination of these crucial parameters. A thorough understanding and documentation of these properties are essential for researchers and developers working with this important pharmaceutical intermediate.

References

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

-

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride. PubChem. Available at: [Link]

-

A Comprehensive Physicochemical, In Vitro and Molecular Characterization of Letrozole Incorporated Chitosan-Lipid Nanocomplex. PubMed. Available at: [Link]

-

Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]

Sources

- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride | C9H11ClN4 | CID 11701279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

- 3. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A Comprehensive Physicochemical, In Vitro and Molecular Characterization of Letrozole Incorporated Chitosan-Lipid Nanocomplex - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride mechanism of action"

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the inferred mechanism of action for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride. Based on extensive structural-activity relationship (SAR) data from analogous compounds, this molecule is classified as a nonsteroidal aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, is the rate-limiting enzyme in estrogen biosynthesis. Its inhibition is a cornerstone of endocrine therapy for hormone-receptor-positive breast cancer. This document will detail the molecular interactions, the downstream effects on signaling pathways, and the validated experimental protocols for characterizing this mechanism.

Introduction: Structural Rationale for Aromatase Inhibition

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride belongs to a well-established class of compounds that feature a 1,2,4-triazole moiety. This structural motif is pivotal for the mechanism of action of several clinically approved nonsteroidal aromatase inhibitors, such as anastrozole and letrozole.[1] The nitrogen atoms within the triazole ring are crucial for coordinating with the heme iron atom of the cytochrome P450 component of the aromatase enzyme complex, thereby competitively inhibiting its function.[2]

The core structure of the subject compound suggests a high probability of it functioning as an aromatase inhibitor. Aromatase inhibitors are a class of drugs that block the enzyme aromatase (CYP19), which is responsible for converting androgens into estrogens.[3] This action is particularly relevant in the treatment of hormone receptor-positive breast cancer in postmenopausal women, where circulating estrogens are the primary drivers of tumor growth.

The Core Mechanism: Inhibition of Aromatase

The primary mechanism of action for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is the targeted inhibition of the aromatase enzyme. Aromatase catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[3]

Molecular Interaction with the Aromatase Enzyme

Nonsteroidal aromatase inhibitors function through reversible competition with the natural androgen substrates (androstenedione and testosterone) for the active site of the aromatase enzyme.[1] The key interaction involves the nitrogen atom at the N4 position of the 1,2,4-triazole ring, which forms a coordinate bond with the heme iron atom of the cytochrome P450 unit of the aromatase enzyme. This binding event physically obstructs the active site, preventing the binding and subsequent aromatization of androgens.

Diagram: Aromatase Inhibition Pathway

Caption: Competitive inhibition of aromatase by the triazole compound.

Downstream Signaling Effects

By inhibiting aromatase, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride leads to a significant reduction in the systemic and local production of estrogens.[4] In the context of estrogen receptor-positive (ER+) breast cancer, this has profound therapeutic consequences:

-

Reduced Estrogen Receptor Activation: The depletion of estrogens prevents their binding to and activation of estrogen receptors in tumor cells.

-

Inhibition of Cell Proliferation: Activated estrogen receptors typically promote the transcription of genes involved in cell cycle progression and proliferation. By blocking this pathway, the compound induces cell cycle arrest and inhibits tumor growth.[5]

-

Induction of Apoptosis: Prolonged estrogen deprivation can trigger apoptosis (programmed cell death) in ER-positive breast cancer cells.[5]

Experimental Validation of the Mechanism of Action

To rigorously validate the aromatase inhibitory activity of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride, a series of in vitro and cell-based assays are essential.

In Vitro Aromatase Inhibition Assays

The direct inhibitory effect on the enzyme can be quantified using cell-free assays.

This is a highly sensitive and specific method for measuring aromatase activity.[3][6]

Protocol:

-

Reaction Setup: Human recombinant aromatase microsomes are incubated with a range of concentrations of the test compound.

-

Substrate Addition: Radiolabeled [1β-³H]-androstenedione is added as the substrate, along with an NADPH-generating system as a cofactor.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Extraction: The reaction is stopped, and unconverted substrate is removed by extraction with chloroform or dextran-coated charcoal.

-

Quantification: The amount of tritiated water (³H₂O) released during the aromatization of the substrate is quantified by liquid scintillation counting.

-

Data Analysis: The rate of ³H₂O formation is proportional to aromatase activity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: Tritiated Water-Release Assay Workflow

Caption: Step-by-step workflow of the tritiated water-release assay.

This high-throughput screening method uses a fluorescent substrate and recombinant human aromatase.[7]

Protocol:

-

Reaction Setup: Recombinant human aromatase (CYP19) and a fluorescent substrate are combined with an NADPH-generating system.

-

Inhibitor Addition: Varying concentrations of the test compound are added.

-

Fluorescence Measurement: The enzyme activity is measured by the change in fluorescence intensity as the substrate is metabolized.

-

Data Analysis: The IC₅₀ value is calculated based on the dose-response curve.

Cell-Based Aromatase Inhibition Assays

These assays assess the compound's activity in a more physiologically relevant context.

This assay indirectly measures aromatase inhibition by assessing the proliferation of estrogen-dependent breast cancer cells.[7]

Protocol:

-

Cell Culture: Estrogen receptor-positive MCF-7 breast cancer cells, which also express aromatase, are cultured in an estrogen-free medium.

-

Treatment: The cells are treated with testosterone (as the aromatase substrate) and varying concentrations of the test compound.

-

Proliferation Assessment: After a set incubation period (e.g., 72 hours), cell proliferation is measured using methods such as MTT or BrdU incorporation assays.

-

Data Analysis: A dose-dependent inhibition of cell proliferation indicates that the compound is blocking the conversion of testosterone to estradiol, thus starving the cells of the estrogen needed for their growth.

Table: Comparison of Aromatase Inhibition Assays

| Assay Type | Principle | Advantages | Disadvantages |

| Tritiated Water-Release | Measures the release of ³H₂O from a radiolabeled androgen substrate. | High sensitivity and specificity; considered the "gold standard". | Requires handling of radioactive materials; lower throughput. |

| Fluorescent-Based | Measures the change in fluorescence of a substrate upon enzymatic conversion. | High-throughput; no radioactivity. | Prone to interference from fluorescent compounds. |

| MCF-7 Cell Proliferation | Measures the inhibition of estrogen-dependent cell growth. | Physiologically relevant; assesses cellular effects. | Indirect measurement; can be affected by cytotoxicity. |

Potential Therapeutic Implications and Future Directions

The classification of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride as a potent aromatase inhibitor positions it as a promising candidate for the treatment of ER-positive breast cancer. Its efficacy would be most pronounced in postmenopausal women, where peripheral aromatization is the main source of estrogen.

Further research should focus on:

-

Selectivity Profiling: Assessing the inhibitory activity against other cytochrome P450 enzymes to determine its selectivity and potential for drug-drug interactions.

-

In Vivo Efficacy: Evaluating its ability to suppress estrogen levels and inhibit tumor growth in animal models of ER-positive breast cancer.

-

Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

Conclusion

Based on its chemical structure and the well-established mechanism of action of analogous 1,2,4-triazole-containing compounds, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride is inferred to be a potent and selective nonsteroidal aromatase inhibitor. Its primary mechanism involves the competitive inhibition of the aromatase enzyme, leading to a reduction in estrogen biosynthesis. This targeted action makes it a strong candidate for further investigation as a therapeutic agent for hormone-dependent breast cancer. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and characterizing its pharmacological profile.

References

-

Chen, S. et al. (2014). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences. Available at: [Link]

-

Kalyoncu, E. et al. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Marmara Pharmaceutical Journal. Available at: [Link]

-

U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Available at: [Link]

-

Geisler, J. & Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research. Available at: [Link]

-

Hu, L. et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]

-

Hu, L. et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed. Available at: [Link]

-

Wikipedia. Aromatase inhibitor. Available at: [Link]

-

PubChem. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine hydrochloride. Available at: [Link]

-

Numazawa, M. et al. (1994). Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Mathew, V. et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. Available at: [Link]

-

Al-Ghorbani, M. et al. (2023). 4-(4-(((1H-Benzo[d][3][6][7]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molecules. Available at: [Link]

-

Kumar, R. et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

-

PharmaCompass. 4-(1h-1,2,4-triazol-1-ylmethyl)benzenamine. Available at: [Link]

-

Le, T. B. et al. (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. Available at: [Link]

-

Hu, L. et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available at: [Link]

-

Al-Ghorbani, M. et al. (2023). (PDF) 4-(4-(((1H-Benzo[d][3][6][7]triazol-1-yl)oxy)methyl). ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E. et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (S)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]. Available at: [Link]

-

Boechat, N. et al. (2014). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. Available at: [Link]

-

Zhang, Q. et al. (2020). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity. Available at: [Link]

Sources

- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 2. (S)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-[11C]methyl-1H-benzotriazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Hydrochloride (CAS No. 144235-64-3): Properties, Synthesis, and Key Intermediate Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride, with the CAS number 144235-64-3, is a critical chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor in the synthesis of Rizatriptan, a widely used medication for the treatment of migraine headaches.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of its strategic importance in the synthesis of Rizatriptan. Additionally, a list of potential suppliers is provided to facilitate research and development activities.

Physicochemical Properties

While much of the publicly available data pertains to the free base, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS No. 119192-10-8), this section focuses on the properties of the hydrochloride salt (CAS No. 144235-64-3) where available.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClN₄ | [3][4] |

| Molecular Weight | 210.67 g/mol | [4] |

| Appearance | White to pale yellow powder/solid | [5][6] |

| Melting Point | Data for the free base is 124 °C. The hydrochloride salt is expected to have a higher melting point. | [5] |

| Solubility | Soluble in water and organic solvents such as methanol. The free base is slightly soluble in chloroform and methanol. | [5][7] |

| pKa | The predicted pKa of the anilinium ion is approximately 4.42. | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Some suppliers recommend storage at -20°C. | [5] |

Spectroscopic Data for Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, a singlet for the methylene bridge protons, and signals for the triazole ring protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbons of the benzene ring, the methylene bridge, and the triazole ring.

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the anilinium group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀N₄) at m/z 174.2, as the hydrochloride salt would likely dissociate in the mass spectrometer.

Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Hydrochloride

The synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride is a multi-step process that is a critical part of the overall synthesis of Rizatriptan. The following is a representative experimental protocol based on literature procedures.[2]

Synthetic Pathway

Caption: Synthetic pathway for 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole

-

In a reaction vessel, dissolve 1,2,4-triazole sodium salt in a suitable solvent such as dimethylformamide (DMF).

-

To this solution, add 4-nitrobenzyl bromide portion-wise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (Free Base)

-

In a flask equipped with a stirrer, add the 1-(4-nitrobenzyl)-1H-1,2,4-triazole obtained from the previous step and a suitable solvent such as ethanol.

-

To this suspension, add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like stannous chloride (SnCl₂) in hydrochloric acid can be employed.

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

Step 3: Formation of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Hydrochloride

-

Dissolve the crude 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in a suitable solvent such as ethanol or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ethanol) to the stirred solution of the free base.

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture to enhance precipitation and then collect the solid by filtration.

-

Wash the collected solid with a cold solvent and dry under vacuum to yield 4-(1H-1,2,4-triazol-1-ylmethyl)aniline hydrochloride.

Role in the Synthesis of Rizatriptan

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride is a pivotal intermediate in the Fischer indole synthesis of Rizatriptan.[2] The aniline moiety of this compound is the key functional group that undergoes diazotization followed by reduction to form the corresponding phenylhydrazine derivative. This hydrazine is then reacted with a suitable aldehyde or ketone to form a hydrazone, which subsequently undergoes cyclization under acidic conditions to form the indole ring system of Rizatriptan.

Fischer Indole Synthesis of Rizatriptan

Caption: Fischer Indole Synthesis of Rizatriptan.

The triazole ring in the structure is a crucial pharmacophore in the final Rizatriptan molecule. It is believed to contribute to the compound's selectivity and affinity for the serotonin 5-HT1B/1D receptors, which is the mechanism of action for its anti-migraine effects.

Safety and Handling

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a dry, cool place.

Suppliers

A number of chemical suppliers offer 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride (CAS No. 144235-64-3). The following is a non-exhaustive list of potential suppliers:

| Supplier | Location |

| AK Scientific, Inc. | Union City, CA, USA |

| BLD Pharm | Shanghai, China |

| ChemScene | Monmouth Junction, NJ, USA |

| Pharmaffiliates | Panchkula, India |

| Simson Pharma Limited | Mumbai, India |

| Swapnroop Drugs and Pharmaceuticals | Aurangabad, India |

| Ningbo Inno Pharmchem Co.,Ltd. | Ningbo, China |

Conclusion

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride is a compound of significant interest to the pharmaceutical industry, particularly for the synthesis of the anti-migraine drug Rizatriptan. A thorough understanding of its properties, a reliable synthesis protocol, and knowledge of its role in the broader synthetic scheme are essential for researchers and drug development professionals. This guide has provided a detailed overview of these aspects to support ongoing research and development efforts in this field.

References

- Ningbo Inno Pharmchem Co.,Ltd. Rizatriptan: A Comprehensive Overview.

- Google Patents. Process for the preparation of rizatriptan.

- Guidechem. How can I synthesize 4-(1H-1,2,4-triazol-ylmethyl)aniline?.

- LookChem. Cas 119192-10-8,4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.

- Kuujia.com. Cas no 144235-64-3 (4-(1H-1,2,4-Triazol-1-ylmethyl)anilineHydrochloride).

- Pharmaffiliates. 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline Hydrochloride.

- ChemBK. 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.

- Chongqing Chemdad Co., Ltd. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.

- Sigma-Aldrich. 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline.

- Chemsrc. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.

- Simson Pharma Limited. 4-(1H-1,2,4-Triazol-1-ylmethyl) aniline.

- BLDpharm. 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline.

- ChemScene. 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline.

- Swapnroop Drugs and Pharmaceuticals. API INTERMEDIATES MANUFACTURER EXPORTER SUPPLIER.

- Slideshare. Abiraterone Acetate 154229-18-2 API-MANUFACTURER SUPPLIERS.

- Indian Academy of Sciences. A novel and convenient approach toward the synthesis of Rizatriptan.

- ResearchGate. A New Synthesis of Rizatriptan Based on Radical Cyclization.

- PMC. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.

- The Royal Society of Chemistry. Supplementary Material.

- ResearchGate. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. API INTERMEDIATES MANUFACTURER EXPORTER SUPPLIER SWAPNROOP RESEARCH PRIVATE LIMITED MAHARASHTRA INDIA https://www.intermediates.ai [api-manufacturer.blogspot.com]

- 5. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8 | Chemsrc [chemsrc.com]

- 6. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Introduction: The Enduring Appeal of the 1,2,4-Triazole Core

The prevalence of the 1,2,4-triazole moiety in clinically successful drugs is a testament to its remarkable versatility.[1][2][3] Its chemical stability, resistance to metabolic degradation, and capacity to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow for facile binding to a diverse range of biological targets.[4] This has led to the development of 1,2,4-triazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory effects.[2][5][6] This guide will dissect these key activities, offering insights into the molecular underpinnings of their therapeutic efficacy.

Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most prominent and commercially successful application of 1,2,4-triazoles is in the development of antifungal agents.[7] Drugs like fluconazole, itraconazole, and voriconazole have revolutionized the treatment of systemic fungal infections.[8][9][10]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][8][11] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[11][12] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[11] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters membrane permeability and ultimately results in fungal cell death.[11][12]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring. Key SAR observations include:

-

N1-Substitution: The substituent at the N1 position of the triazole ring is crucial for activity. Bulky and hydrophobic groups generally enhance antifungal efficacy.

-

Side Chain Modifications: Modifications to the side chain attached to the triazole ring can modulate the compound's spectrum of activity and pharmacokinetic properties. For instance, the introduction of fluorine atoms can increase metabolic stability.[2]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

1. Preparation of Fungal Inoculum:

- Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Harvest the fungal cells or conidia and suspend them in sterile saline.

- Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

- Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.

2. Preparation of Drug Dilutions:

- Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

3. Inoculation and Incubation:

- Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

- Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

- Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometrically.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple pathways involved in cancer cell growth and proliferation.[11][13][14]

Mechanisms of Action

The anticancer activity of 1,2,4-triazoles is not attributed to a single mechanism but rather a range of actions, including:

-

Enzyme Inhibition:

-

Kinases: They can inhibit key cancer-related enzymes such as kinases, which are crucial for signal transduction pathways controlling cell growth and angiogenesis.[11][14]

-

Tubulin Polymerization: Some derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest.[15]

-

Aromatase: Drugs like letrozole and anastrozole are aromatase inhibitors that block estrogen synthesis and are used in hormone-dependent breast cancer therapy.[10][11]

-

-

Induction of Apoptosis: Many 1,2,4-triazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[14]

-

DNA Interaction: Some derivatives may act as DNA intercalators or groove binders, directly interfering with DNA replication and transcription.[14]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Triazole-Pyridine Hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | Not specified | [16] |

| Fused Acridines with 1,2,4-Triazole | Lung, Breast, Melanoma, Colon | Not specified | Not specified | [13] |

| [8][15][17]triazolo[4,3-b][8][15][17][18]tetrazines | HT-29 (Colon) | 12.69 | Not specified | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Seeding:

- Culture the desired cancer cell line (e.g., MCF-7, A549) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

- Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

- Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the 1,2,4-triazole derivative in the culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

- Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

4. Formazan Solubilization and Absorbance Measurement:

- Carefully remove the medium from each well.

- Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial, Antiviral, and Anti-inflammatory Activities

Beyond their well-established antifungal and anticancer properties, 1,2,4-triazole derivatives exhibit a remarkable breadth of other biological activities.

Antibacterial Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[18][20][21] The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores has been a successful strategy to develop novel and more effective antibacterial agents.[20]

-

Mechanism of Action: The exact mechanisms of antibacterial action can vary, but they often involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.

-

Notable Derivatives: Some Schiff bases and Mannich bases of 1,2,4-triazoles have shown potent activity against strains like Staphylococcus aureus and Escherichia coli.[18][21]

Antiviral Activity

The 1,2,4-triazole nucleus is a key component of the broad-spectrum antiviral drug ribavirin, highlighting the potential of this scaffold in antiviral drug discovery.[22][23] Derivatives of 1,2,4-triazole have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[22][24]

-

Mechanism of Action: The antiviral mechanisms are diverse and can include the inhibition of viral replication enzymes, such as RNA polymerase, or interference with viral entry into host cells.

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory properties.[25][26][27][28]

-

Mechanism of Action: A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the prostaglandin synthesis pathway.[25] Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines.[26]

-

In Vivo Studies: The anti-inflammatory effects of some 1,2,4-triazole derivatives have been confirmed in animal models of inflammation, such as the carrageenan-induced rat paw edema model.[25]

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the rational design of new 1,2,4-triazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the 1,2,4-triazole nucleus with other pharmacophores holds significant promise for addressing the challenges of drug resistance and for the development of multi-target drugs. As our understanding of the molecular basis of diseases deepens, the versatile 1,2,4-triazole scaffold is poised to play an even more significant role in the future of drug discovery.

References

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved January 21, 2026, from [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 21, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal. Retrieved January 21, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Retrieved January 21, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[8][15][17] and[15][17][29]-triazoles. (2024). Retrieved January 21, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 21, 2026, from [Link]

-

Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012). Bentham Science Publishers. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and anticancer activity of[8][15][17] triazole [4,3-b][8][15][17][18] tetrazine derivatives. (2022). Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[8][15][17] and[15][17][29]-triazoles. (2023). Retrieved January 21, 2026, from [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 21, 2026, from [Link]

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). Retrieved January 21, 2026, from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). (n.d.). Retrieved January 21, 2026, from [Link]

-

1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). Retrieved January 21, 2026, from [Link]

-

ANTIVIRAL ACTIVITY OF 1,2,4-TRIAZOLE DERIVATIVES. (2021). Retrieved January 21, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Retrieved January 21, 2026, from [Link]

-

Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. (2015). PubMed. Retrieved January 21, 2026, from [Link]

-

Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed. Retrieved January 21, 2026, from [Link]

-

Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Retrieved January 21, 2026, from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2025). Retrieved January 21, 2026, from [Link]

-

Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2024). Retrieved January 21, 2026, from [Link]

-

Studies on 1,2,4-triazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PubMed. Retrieved January 21, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023). PubMed. Retrieved January 21, 2026, from [Link]

-

Emerging Applications of Triazole Antifungal Drugs. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. isres.org [isres.org]

- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 17. chemmethod.com [chemmethod.com]

- 18. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. isres.org [isres.org]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery — An In-depth Guide to Structure-Activity Relationships

Abstract

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties and its presence in a multitude of clinically significant therapeutic agents.[1][2][3][4][5][6][7] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives. Moving beyond a mere catalog of compounds, this guide delves into the causal relationships between structural modifications and their impact on biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the critical structural motifs and substitution patterns that govern the antifungal, anticancer, and antimicrobial activities of these versatile heterocyclic compounds, supported by detailed experimental protocols and illustrative data.

The Enduring Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. Its unique electronic distribution, capacity for hydrogen bonding, metabolic stability, and rigid planar structure make it an exceptional pharmacophore.[1][3] This scaffold is not merely a passive linker but an active contributor to the biological activity of a molecule, often engaging in crucial interactions with biological targets.[1] Its isosteric relationship with amides, esters, and carboxylic acids allows for diverse molecular designs.[1] The clinical success of drugs like the antifungal fluconazole, the anticancer agent anastrozole, and the antiviral ribavirin underscores the therapeutic potential embedded within the 1,2,4-triazole framework.[1][3][8]

Decoding the Antifungal Potency: A Tale of Ergosterol Inhibition

The most prominent success of 1,2,4-triazole derivatives lies in their application as antifungal agents.[2][6][7][9] The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][9][10] This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][9] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[9][11]

Core SAR Principles for Antifungal Activity

The quintessential structure for antifungal 1,2,4-triazoles consists of a central scaffold, typically a propan-2-ol backbone, linked to the N1 of the triazole ring and bearing two or more aryl substituents. Fluconazole and its analogs serve as a foundational model for understanding these SAR principles.

-

The Triazole Moiety: The 1,2,4-triazole ring is indispensable for activity. The N4 atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic function.

-

The Hydroxyl Group: The tertiary hydroxyl group on the propan-2-ol backbone is a crucial hydrogen bond donor, interacting with amino acid residues within the enzyme's active site.

-

Aryl Substituents: The nature and substitution pattern of the aryl rings are paramount for potency and spectrum of activity.

-

Halogenation: The presence of electron-withdrawing groups, particularly fluorine and chlorine, on the phenyl rings generally enhances antifungal activity. For instance, the 2,4-difluorophenyl group is a common feature in potent antifungal agents like fluconazole and voriconazole.

-

Positional Isomerism: The position of the substituents on the aromatic rings can significantly influence activity.

-

Expanding the Antifungal Arsenal: Beyond the Classical Scaffold

Modern research has focused on modifying the classical triazole antifungal scaffold to overcome resistance and broaden the spectrum of activity.

-

Incorporation of Thioether and Schiff Base Moieties: The introduction of a thioether (-S-) linkage or a Schiff base (-N=CH-) moiety has been shown to be a beneficial strategy for increasing antifungal activity.[1] For example, myrtenal derivatives bearing a 1,2,4-triazole-thioether moiety exhibited enhanced antifungal activity compared to the parent myrtenal.[1]

-

Molecular Hybridization: The conjugation of the 1,2,4-triazole nucleus with other pharmacologically active moieties has led to the development of hybrid molecules with potent and broad-spectrum antifungal properties.

A Multifaceted Approach to Cancer Therapy: 1,2,4-Triazoles in Oncology

1,2,4-triazole derivatives have emerged as promising candidates in the development of anticancer agents, acting through a variety of mechanisms.[1][4][12][13] These include enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis.[1][4]

Key Mechanistic Classes and Their SAR

-

Aromatase Inhibitors: A significant class of anticancer 1,2,4-triazoles, including the clinically used drugs anastrozole and letrozole, function as aromatase inhibitors.[1] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis.

-

SAR Highlights: The 1,2,4-triazole ring is essential for binding to the heme iron of the aromatase enzyme. The substituents on the triazole ring and the overall molecular framework are optimized for selective and potent inhibition.

-

-

Kinase Inhibitors: Deregulation of protein kinases is a hallmark of many cancers.[1] 1,2,4-triazole derivatives have been developed as inhibitors of various kinases involved in cancer cell proliferation and survival.[1]

-

SAR Insights: The SAR for kinase inhibitors is highly target-specific. The triazole core often serves as a scaffold to orient key pharmacophoric groups that interact with the ATP-binding pocket of the target kinase.

-

-

Tubulin Polymerization Inhibitors: Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization.

-

SAR Observations: The substitution pattern on the aromatic rings attached to the triazole core plays a critical role in the antitubulin activity.

-

Emerging Anticancer Strategies

Recent research has explored novel 1,2,4-triazole derivatives with diverse anticancer mechanisms. For instance, isoindoline-1,3-dione-containing 1,2,4-triazoles have demonstrated potent antitumor activities against various human cancer cell lines.[1]

Combating Microbial Resistance: The Role of 1,2,4-Triazoles as Antimicrobial Agents

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[14] 1,2,4-triazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[14][15]

SAR for Antibacterial Activity

The structural requirements for antibacterial activity often differ from those for antifungal or anticancer effects.

-

Influence of Substituents at N4: Studies have shown that the nature of the substituent at the 4-position of the 1,2,4-triazole ring can significantly impact antibacterial potency. For example, compounds with a benzyl group at the N4 position demonstrated stronger inhibition of Gram-positive bacteria compared to those with a 4-phenyl group.[14]

-

Hybridization with Fluoroquinolones: A particularly successful strategy has been the creation of hybrid molecules that combine a 1,2,4-triazole moiety with a fluoroquinolone antibiotic. These hybrids have shown excellent activity against a broad spectrum of pathogens.[14]

Experimental Protocols: A Practical Guide

To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential.

General Synthesis of 3,5-Disubstituted-4H-1,2,4-Triazoles

A common and versatile method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of amidrazones.

Step-by-Step Methodology:

-

Amidrazone Formation: A nitrile is reacted with hydrazine hydrate to form the corresponding amidrazone.

-

Cyclization: The amidrazone is then reacted with an appropriate carboxylic acid or its derivative (e.g., acid chloride or ester) in the presence of a suitable dehydrating agent or under thermal conditions to yield the 3,5-disubstituted-4H-1,2,4-triazole.

Causality Behind Experimental Choices: The choice of reaction conditions, such as solvent and temperature, is critical for achieving high yields and purity. The use of microwave irradiation can often accelerate the reaction and improve yields.[15]

In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for determining the minimum inhibitory concentration (MIC) of antifungal agents.

Step-by-Step Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

-

Drug Dilution: A serial dilution of the test compound is prepared in a microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.

Self-Validating System: The inclusion of positive (a known antifungal agent like fluconazole) and negative (no drug) controls is crucial for validating the results of the assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[16]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-